2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile is a chemical compound with the CAS Number: 1365271-71-1 . It has a molecular weight of 236.3 and its IUPAC name is 2-(1-benzothien-2-yl)nicotinonitrile .
Molecular Structure Analysis
The InChI code for 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile is 1S/C14H8N2S/c15-9-11-5-3-7-16-14(11)13-8-10-4-1-2-6-12(10)17-13/h1-8H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 236.3 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
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- Application : “2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 1365271-71-1 . It is used in various chemical reactions due to its unique structure.
- Methods of Application : The specific methods of application can vary greatly depending on the specific reaction or process in which this compound is being used. .
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- Application : This compound has been used in the synthesis of other compounds and in docking studies .
- Methods of Application : The compound was likely used in a laboratory setting, following standard procedures for chemical synthesis and docking studies .
- Results or Outcomes : The specific results of these studies are not provided in the available information .
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- Application : This compound has been involved in the design and synthesis of 1-(1-Benzothiophen-7-yl)-1H-Pyrazole derivatives .
- Methods of Application : The compound was likely used in a laboratory setting, following standard procedures for chemical synthesis .
- Results or Outcomes : The specific results of these studies are not provided in the available information .
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- Application : This compound is used in the synthesis of other organic compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the specific reaction or process in which this compound is being used. .
- Results or Outcomes : The outcomes of using this compound can vary greatly depending on the specific reaction or process. As such, it’s difficult to provide a thorough summary of the results or outcomes without more specific information .
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- Application : This compound has been involved in the design and synthesis of novel N-substituted 1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridines .
- Methods of Application : The compound was likely used in a laboratory setting, following standard procedures for chemical synthesis .
- Results or Outcomes : The specific results of these studies are not provided in the available information .
- Scientific Field : Organic Chemistry
- Application : This compound is used in the synthesis of other organic compounds .
- Methods of Application : The specific methods of application can vary greatly depending on the specific reaction or process in which this compound is being used. .
- Results or Outcomes : The outcomes of using this compound can vary greatly depending on the specific reaction or process. As such, it’s difficult to provide a thorough summary of the results or outcomes without more specific information .
Safety And Hazards
properties
IUPAC Name |
2-(1-benzothiophen-2-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2S/c15-9-11-5-3-7-16-14(11)13-8-10-4-1-2-6-12(10)17-13/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGNUHXNFMSQHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=C(C=CC=N3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742848 |
Source
|
Record name | 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile | |
CAS RN |
1365271-71-1 |
Source
|
Record name | 2-(1-Benzothiophen-2-yl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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